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Compound of Interest

Compound Name: Modipafant

Cat. No.: B1676680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Modipafant (also known as UK-74,505) is a potent and highly selective antagonist of the

Platelet-Activating Factor (PAF) receptor.[1][2][3] This guide provides a comparative analysis of

Modipafant's cross-reactivity with other receptors, supported by available experimental data. A

comprehensive screening of Modipafant against a wide panel of receptors is not extensively

documented in publicly available literature; however, existing studies consistently underscore

its specificity for the PAF receptor.

Quantitative Analysis of Receptor Binding Affinity
Modipafant demonstrates high affinity for the PAF receptor, with its inhibitory activity being

time-dependent and becoming irreversible.[3] In contrast, its interaction with other receptors,

where studied, is significantly weaker. The following table summarizes the available

quantitative data on Modipafant's binding affinity.
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Receptor
Target

Ligand/Ass
ay

Species
Measureme
nt

Value (nM) Reference

Platelet-

Activating

Factor

Receptor

(PAFR)

PAF-induced

platelet

aggregation

(0.25 min

preincubation

)

Rabbit IC50 26.3 [3]

Platelet-

Activating

Factor

Receptor

(PAFR)

PAF-induced

platelet

aggregation

(60 min

preincubation

)

Rabbit IC50 1.12 [3]

Platelet-

Activating

Factor

Receptor

(PAFR)

[3H]PAF

binding (no

preincubation

)

Rabbit IC50 14.7 [3]

L-type

Calcium

Channel

([3H]nitrendip

ine binding

site)

[3H]nitrendipi

ne binding

Bovine (brain

membranes)
IC50 6600 [2]

Note: IC50 is the concentration of an inhibitor required to reduce the response by 50%. A lower

IC50 value indicates higher potency.

Based on the available data, Modipafant is approximately 450-fold weaker as an antagonist of

the [3H]nitrendipine binding site compared to its potent inhibition of the PAF receptor.[3]

Signaling Pathways
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Modipafant exerts its effects by blocking the signaling cascade initiated by the binding of

Platelet-Activating Factor to its G-protein coupled receptor (GPCR). The primary signaling

pathway of the PAF receptor is depicted below.
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PAF Receptor Signaling Pathway

Experimental Protocols
The determination of receptor binding affinity and selectivity is crucial in drug development. A

generalized workflow for a competitive radioligand binding assay, a common method to assess

cross-reactivity, is outlined below.

General Protocol for Competitive Radioligand Binding
Assay
Objective: To determine the affinity of a test compound (e.g., Modipafant) for a specific

receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

Cell membranes or tissues expressing the receptor of interest.
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Radiolabeled ligand (e.g., [3H]PAF or [3H]nitrendipine).

Test compound (Modipafant) at various concentrations.

Incubation buffer.

Glass fiber filters.

Scintillation cocktail and scintillation counter.

Procedure:

Preparation: Prepare serial dilutions of the test compound.

Incubation: In a reaction tube, combine the cell membranes, radiolabeled ligand, and either

buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific

binding), or the test compound at various concentrations.

Equilibration: Incubate the mixture to allow the binding to reach equilibrium. The incubation

time and temperature are specific to the receptor and ligands being studied.

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the

bound radioligand from the unbound. The filters trap the cell membranes with the bound

ligand.

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound

radioligand.

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the logarithm of the test

compound concentration. Determine the IC50 value from the resulting sigmoidal curve using

non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the

IC50 using the Cheng-Prusoff equation.
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Receptor Binding Assay Workflow
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In conclusion, the available evidence strongly supports that Modipafant is a highly selective

antagonist for the Platelet-Activating Factor receptor with significantly lower affinity for at least

one other tested receptor, the L-type calcium channel. Further comprehensive screening would

be beneficial to fully elucidate its cross-reactivity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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